An In-depth Technical Guide on Z-Tyr(tbu)-OH: Structure and Synthesis
An In-depth Technical Guide on Z-Tyr(tbu)-OH: Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-α-benzyloxycarbonyl-O-tert-butyl-L-tyrosine (Z-Tyr(tbu)-OH), a critical protected amino acid derivative utilized in peptide synthesis and drug development. This document details its chemical structure, physicochemical properties, and a detailed examination of its synthetic routes, including experimental protocols and quantitative data.
Chemical Structure and Properties
Z-Tyr(tbu)-OH is a derivative of the amino acid L-tyrosine, where the alpha-amino group is protected by a benzyloxycarbonyl (Z) group, and the phenolic hydroxyl group of the tyrosine side chain is protected by a tert-butyl (tbu) group. This dual protection strategy is instrumental in preventing unwanted side reactions during peptide synthesis.
The detailed chemical information for Z-Tyr(tbu)-OH is summarized in the table below.
| Property | Value |
| IUPAC Name | (2S)-2-(benzyloxycarbonylamino)-3-[4-(tert-butoxy)phenyl]propanoic acid[1] |
| Synonyms | N-benzyloxycarbonyl-O-tert-butyl-L-tyrosine, Cbz-Tyr(tBu)-OH |
| CAS Number | 5545-54-0[2] |
| Molecular Formula | C21H25NO5[2] |
| Molecular Weight | 371.43 g/mol [2] |
| Appearance | White to off-white solid |
| Melting Point | 73-79 °C |
| SMILES String | CC(C)(C)OC1=CC=C(C=C1)C--INVALID-LINK--NC(=O)OCC2=CC=CC=C2[1] |
| Storage | 2-8°C, sealed in a dry environment |
Structural Diagram:
Caption: Chemical structure of Z-Tyr(tbu)-OH.
Synthesis of Z-Tyr(tbu)-OH
The synthesis of Z-Tyr(tbu)-OH is a multi-step process that typically starts from the commercially available amino acid L-tyrosine. The general synthetic strategy involves the sequential protection of the carboxylic acid, the amino group, and finally the phenolic hydroxyl group, followed by the deprotection of the carboxylic acid.
A logical and commonly employed synthetic pathway is outlined below.
Caption: General workflow for the synthesis of Z-Tyr(tbu)-OH.
Experimental Protocols
The following protocols are based on established chemical transformations for the synthesis of protected amino acids and have been adapted for the specific synthesis of Z-Tyr(tbu)-OH.
Step 1: Esterification of L-Tyrosine to L-Tyrosine Methyl Ester Hydrochloride (Tyr-OMe·HCl)
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Materials: L-Tyrosine, Methanol, Thionyl chloride (SOCl₂).
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Procedure:
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Suspend L-Tyrosine in methanol.
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Cool the suspension in an ice bath.
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Slowly add thionyl chloride dropwise while maintaining the temperature below 5°C.
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After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.
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Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude Tyr-OMe·HCl as a solid.
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Step 2: N-terminal Protection to yield Z-Tyr-OMe
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Materials: Tyr-OMe·HCl, Sodium carbonate (Na₂CO₃), Benzyl chloroformate (Z-Cl), Ethyl acetate, Water.
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Procedure:
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Dissolve Tyr-OMe·HCl in water and add ethyl acetate.
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Cool the mixture in an ice bath and add sodium carbonate portion-wise to adjust the pH to 8-9.
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Slowly add benzyl chloroformate dropwise while vigorously stirring and maintaining the pH between 8 and 9 by the addition of sodium carbonate as needed.
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Allow the reaction to stir at room temperature for 4-6 hours.
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Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Z-Tyr-OMe.
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Step 3: O-tert-butylation to yield Z-Tyr(tbu)-OMe
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Materials: Z-Tyr-OMe, Dichloromethane (CH₂Cl₂), Isobutylene, Sulfuric acid (H₂SO₄).
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Procedure:
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Dissolve Z-Tyr-OMe in dichloromethane.
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Cool the solution in a pressure vessel to -10°C.
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Add a catalytic amount of concentrated sulfuric acid.
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Carefully add liquefied isobutylene to the reaction mixture.
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Seal the vessel and allow the reaction to stir at room temperature for 48-72 hours.
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Carefully vent the vessel, and quench the reaction with a saturated sodium bicarbonate solution.
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Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and concentrate to give crude Z-Tyr(tbu)-OMe.
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Step 4: Saponification to yield Z-Tyr(tbu)-OH
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Materials: Z-Tyr(tbu)-OMe, Sodium hydroxide (NaOH), Methanol, Water.
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Procedure:
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Dissolve the crude Z-Tyr(tbu)-OMe in a mixture of methanol and water.
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Add a solution of sodium hydroxide and stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
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Once the reaction is complete, remove the methanol under reduced pressure.
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Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted starting material.
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Acidify the aqueous layer to pH 3-4 with cold 1N HCl.
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Extract the product with ethyl acetate.
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Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Z-Tyr(tbu)-OH.
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Purification
The final product, Z-Tyr(tbu)-OH, is often obtained as an oil or a semi-solid. Purification can be achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Quantitative Data
The overall yield for the multi-step synthesis of Z-Tyr(tbu)-OH can vary depending on the efficiency of each step and the purification methods employed. The following table provides expected yields for each transformation based on similar syntheses reported in the literature.
| Step | Transformation | Typical Yield (%) |
| 1 | L-Tyrosine → Tyr-OMe·HCl | 90-95 |
| 2 | Tyr-OMe·HCl → Z-Tyr-OMe | 85-90 |
| 3 | Z-Tyr-OMe → Z-Tyr(tbu)-OMe | 70-80 |
| 4 | Z-Tyr(tbu)-OMe → Z-Tyr(tbu)-OH | 80-90 |
| Overall | L-Tyrosine → Z-Tyr(tbu)-OH | 48-61 |
Applications in Research and Development
Z-Tyr(tbu)-OH is a valuable building block in the synthesis of peptides and peptidomimetics. The Z-group is stable to the acidic conditions used to remove Boc protecting groups and can be removed by catalytic hydrogenation. The tert-butyl ether is stable to a wide range of reaction conditions but can be cleaved with strong acids such as trifluoroacetic acid. This orthogonal protecting group strategy allows for the selective deprotection of the N-terminus and the side chain, which is essential for the synthesis of complex peptides and for the introduction of modifications at specific sites.
Conclusion
This technical guide has provided a detailed overview of the structure and synthesis of Z-Tyr(tbu)-OH. The presented multi-step synthetic pathway, along with the experimental protocols, offers a comprehensive resource for researchers and professionals in the fields of peptide chemistry and drug development. The strategic use of protecting groups in Z-Tyr(tbu)-OH makes it an indispensable tool for the construction of complex peptide-based molecules.
